2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-hydroxy-5-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWOHCUQNFEGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-hydroxy-5-methoxybenzene. This process can be carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction is usually conducted under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating groups (hydroxy and methoxy) on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and nitric acid (HNO3), often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nucleophilic Substitution: Typical nucleophiles include amines (R-NH2) and alcohols (R-OH), which react under mild to moderate conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Scientific Research Applications
2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: It is employed in the modification of polymers and other materials to enhance their chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides and sulfonate esters .
Comparison with Similar Compounds
Substituent Effects on Molecular Weight and Reactivity
Key Observations :
- Halogen vs. Hydroxyl : Replacing -Cl (35.45 g/mol) with -OH (17.01 g/mol) reduces molecular weight by ~18.44 g/mol, enhancing solubility in polar solvents due to hydrogen bonding .
- Reactivity : Halogenated analogues (e.g., -Cl or -Br at position 2) exhibit greater electrophilicity at the sulfonyl chloride group, favoring nucleophilic substitution reactions. The hydroxyl group in the target compound may participate in intramolecular hydrogen bonding, stabilizing intermediates during synthesis .
Biological Activity
2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits unique properties that allow it to interact with various biological targets, making it a candidate for further investigation in drug development.
The compound is characterized by the presence of a sulfonyl chloride group, which enhances its electrophilic nature, allowing it to engage in nucleophilic substitution reactions with various biological molecules. The methoxy and hydroxyl groups contribute to its solubility and reactivity.
The mechanism of action of this compound primarily involves its ability to form covalent bonds with nucleophiles. This property is crucial for its interaction with enzymes and receptors, potentially leading to inhibition or modulation of biological pathways.
Anticancer Activity
Research has indicated that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported that similar sulfonamide compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting potential for further development as anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes involved in cancer progression and other diseases. For example, it has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in tumor metastasis. The inhibition of MMPs can lead to reduced invasiveness of cancer cells .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of related sulfonamide compounds. Some derivatives have demonstrated inhibitory activity against monoamine oxidases (MAOs) and cholinesterases (ChEs), which play significant roles in neurodegenerative diseases such as Alzheimer's . This suggests that this compound may also possess neuroprotective properties worth investigating.
Data Tables
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Anticancer (e.g., MDA-MB-231) | 0.126 | Cell Proliferation |
| MMP Inhibition | 0.59 | MMP-2 |
| MAO-A Inhibition | 0.47 | Monoamine Oxidase A |
| MAO-B Inhibition | 0.58 | Monoamine Oxidase B |
Case Studies
- Anticancer Activity : A study involving a series of sulfonamide analogs reported that modifications to the aromatic ring significantly affected their antiproliferative activity against breast cancer cells. The specific placement of hydroxyl and methoxy groups was found to enhance activity .
- Neuroprotective Properties : In an evaluation of quinoline-sulfonamides, similar compounds showed promising results in inhibiting MAO-B with an IC50 value of 0.47 µM, indicating potential applications in treating neurodegenerative diseases .
- In Vivo Studies : Further research on related compounds demonstrated favorable safety profiles in animal models, supporting the potential for clinical applications without significant toxicity .
Q & A
Q. What are the common synthetic routes for preparing 2-hydroxy-5-methoxybenzene-1-sulfonyl chloride, and how do laboratory conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonation of the parent aromatic compound followed by chlorination. A common approach uses thionyl chloride (SOCl₂) under anhydrous conditions to convert sulfonic acids to sulfonyl chlorides . Key factors include:
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions.
- Solvent : Dichloromethane or toluene is preferred to avoid hydrolysis.
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) ensures high purity.
Variations in reagent stoichiometry and reaction time significantly affect yield. For example, excess SOCl₂ may improve conversion but requires careful quenching to prevent degradation .
Q. How should researchers handle and store this compound to prevent degradation during experiments?
- Methodological Answer : This compound is moisture-sensitive due to its sulfonyl chloride group. Best practices include:
- Storage : In airtight containers under inert gas (e.g., argon) at –20°C.
- Handling : Use anhydrous solvents (e.g., dried DMF or THF) and gloveboxes for moisture-prone steps.
- Stability Monitoring : Regular NMR or FTIR analysis detects hydrolysis to sulfonic acid, indicated by loss of the S=O stretch at ~1370 cm⁻¹ .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
Advanced Research Questions
Q. What strategies can optimize the regioselectivity of nucleophilic substitution reactions involving this compound?
- Methodological Answer : Regioselectivity is influenced by electronic effects of substituents. For example:
- Activating Groups : The hydroxyl group at position 2 directs nucleophiles to position 4 or 6 via resonance.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing substitution at electron-deficient positions .
Kinetic studies using competing nucleophiles (e.g., amines vs. alcohols) can map reactivity trends.
Q. How do electronic effects of substituents on the aromatic ring influence the reactivity of this compound in sulfonylation reactions?
- Methodological Answer : The methoxy group at position 5 is electron-donating, reducing electrophilicity at adjacent positions. In contrast, the hydroxyl group at position 2 enhances electrophilicity at position 1 via conjugation. Computational studies (e.g., DFT) predict charge distribution:
Q. How can researchers resolve contradictions in reported reactivity data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from solvent effects or impurity interference . Systematic approaches include:
- Control Experiments : Repeat reactions under strictly anhydrous conditions to rule out hydrolysis.
- Isolation of Intermediates : Use in-situ IR or LC-MS to detect transient species.
- Cross-Study Comparisons : Meta-analyses of literature data (e.g., substituent electronic parameters, solvent polarity indices) identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
